molecular formula C18H20N2 B14072973 2-(4-Pentylphenyl)-1H-benzimidazole CAS No. 144449-66-1

2-(4-Pentylphenyl)-1H-benzimidazole

Cat. No.: B14072973
CAS No.: 144449-66-1
M. Wt: 264.4 g/mol
InChI Key: ZOUMSYKNGOLFMF-UHFFFAOYSA-N
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Description

2-(4-Pentylphenyl)-1H-benzimidazole: is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a benzimidazole core substituted with a 4-pentylphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-pentylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The general reaction scheme is as follows:

    Condensation: o-Phenylenediamine reacts with 4-pentylbenzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization under heating to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2-(4-Pentylphenyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Pentylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-(4-Pentylphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Lacks the pentyl group, resulting in different physical and chemical properties.

    2-(4-Methylphenyl)-1H-benzimidazole: Contains a methyl group instead of a pentyl group, affecting its biological activity and solubility.

    2-(4-Chlorophenyl)-1H-benzimidazole:

Properties

CAS No.

144449-66-1

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(4-pentylphenyl)-1H-benzimidazole

InChI

InChI=1S/C18H20N2/c1-2-3-4-7-14-10-12-15(13-11-14)18-19-16-8-5-6-9-17(16)20-18/h5-6,8-13H,2-4,7H2,1H3,(H,19,20)

InChI Key

ZOUMSYKNGOLFMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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